molecular formula C9H14O2 B2876644 3-(Propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 1886967-55-0

3-(Propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2876644
CAS No.: 1886967-55-0
M. Wt: 154.209
InChI Key: RCGCBNNYMJTCTB-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic carboxylic acid characterized by a rigid bicyclo[1.1.1]pentane (BCP) scaffold substituted with an isopropyl group (-CH(CH₃)₂) at position 3 and a carboxylic acid (-COOH) at position 1 (Figure 1). The BCP core is a highly strained, three-dimensional structure that imparts unique physicochemical properties, including enhanced metabolic stability and reduced conformational flexibility. These features make BCP derivatives valuable as bioisosteres for para-substituted benzene rings or alkynes in medicinal chemistry .

However, the steric bulk of this group may influence binding interactions in biological targets.

Properties

IUPAC Name

3-propan-2-ylbicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-6(2)8-3-9(4-8,5-8)7(10)11/h6H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGCBNNYMJTCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CC(C1)(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1886967-55-0
Record name 3-(propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by the introduction of the isopropyl and carboxylic acid groups. One common method involves the use of [1.1.1]propellane as a starting material. The [1.1.1]propellane can be synthesized through a continuous flow process, which allows for the generation of [1.1.1]propellane on demand . Subsequent functionalization of the [1.1.1]propellane core can be achieved through various radical or nucleophilic addition reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are favored for their practicality and scalability, making them suitable for large-scale production.

Chemical Reactions Analysis

Table 1: Key Synthetic Pathways

Reaction TypeConditionsYield (%)Reference
Photochemical additionPropellane + diacetyl under UV light~90%
Haloform reactionDiketone + NaOH + Br2Multigram
Alkylation with alkyl iodidesRoom temperature, light irradiationVariable

Characterization Techniques

Characterization of the synthesized compound typically involves:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity.

  • Infrared (IR) Spectroscopy : To identify functional groups.

  • Mass Spectrometry (MS) : For molecular weight determination.

Radical Mechanisms

The reactions involving 3-(propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid often proceed via radical mechanisms, particularly in reactions with alkyl iodides where the formation of alkyl radicals is a key step.

Table 2: Mechanistic Insights

Reaction TypeMechanismKey Findings
Alkylation with alkyl iodidesRadical pathwayInitial formation of configurationally unstable alkyl radicals .
Addition reactionsFree radical additionClean transformations without catalysts .

Functional Group Transformations

The carboxylic acid group in this compound allows for various transformations, including:

  • Esterification : Formation of esters using alcohols.

  • Amidation : Reaction with amines to form amides.

These transformations are crucial for generating derivatives that can be used in medicinal chemistry applications.

Scientific Research Applications

3-(Propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is a building block compound used in scientific research, particularly in medicinal chemistry . It is also known as 3-isopropylbicyclo[1.1.1]pentane-1-carboxylic acid .

Basic Information

  • Formula: C9H14O2C_9H_{14}O_2
  • Molecular Weight: 154.21 g/mol
  • CAS Registry Number: 1886967-55-0
  • Purity: Available in varying purities, such as 97% and 95%

Applications

  • SAR (Structure-Activity Relationship) Studies: This compound is used in SAR studies, which explore the relationship between a molecule's chemical structure and its biological activity .
  • Bioisostere in Drug Design: The bicyclo[1.1.1]pentane (BCP) unit can serve as a bioisosteric replacement for aromatic rings, internal alkynes, and tert-butyl groups in drug design. Replacing these with BCP units can enhance a drug's potency, selectivity, and pharmacokinetic profile .
  • Building Block in Medicinal Chemistry: BCP derivatives are increasingly used in drug discovery . Functionalization of BCP derivatives is an emerging field .
  • Gamma-Secretase Inhibitors: BCP has been used in the design of potent and orally active γ-secretase inhibitors .
  • LpPLA2 Inhibitor: BCP can be used as a phenyl replacement within an LpPLA2 inhibitor .

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets and pathways specific to its applications. In medicinal chemistry, it acts as a bioisostere, replacing other functional groups to improve the properties of drug candidates. Its rigid structure can influence the binding affinity and specificity of the compounds it is incorporated into, thereby affecting their biological activity.

Comparison with Similar Compounds

Substituent Effects on Acidity

The acidity of BCP carboxylic acids is strongly influenced by substituent electronic effects. demonstrates that substituents on the BCP scaffold alter acidity via field effects, with linear correlations to bond dipoles. Key comparisons include:

Substituent (Position 3) Calculated pKa Trend (vs. Parent Acid) Key Observation
-H (Parent acid) Reference Baseline acidity
-CF₃ (Trifluoromethyl) Lower pKa (~1-2 units) Electron-withdrawing effect increases acidity
-Br (Bromo) Lower pKa Polarizable halogen enhances acidity
-NH₂ (Amino) Higher pKa Electron-donating effect reduces acidity
-CH(CH₃)₂ (Isopropyl) Higher pKa (estimated) Alkyl group’s +I effect decreases acidity

The isopropyl group’s inductive (+I) effect likely results in a higher pKa compared to the parent acid, contrasting with electron-withdrawing groups like -CF₃ or -Br.

Physicochemical Properties and Bioactivity

Key comparisons:

Compound LogD (Estimated) Key Application
3-(Methoxycarbonyl)-BCP-1-carboxylic acid Moderate (~1.5) Intermediate for peptide coupling
3-CF₃-BCP-1-carboxylic acid High (~2.8) Enhanced lipophilicity for CNS targets
3-Amino-BCP-1-carboxylic acid Low (~0.5) Peptide backbone modification
3-(Propan-2-yl)-BCP-1-carboxylic acid High (~2.5) Potential use in hydrophobic binding pockets

The isopropyl derivative’s higher LogD suggests improved membrane permeability but may limit aqueous solubility.

Biological Activity

3-(Propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, with the CAS number 1886967-55-0, is a bicyclic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique bicyclo[1.1.1]pentane structure, which is known for mimicking phenyl rings in bioactive compounds, thus opening avenues for drug discovery and development.

  • Molecular Formula : C9H14O2
  • Molecular Weight : 154.21 g/mol
  • Purity : 97% (commercially available) .
  • IUPAC Name : 3-isopropylbicyclo[1.1.1]pentane-1-carboxylic acid

Biological Activity Overview

The biological activity of this compound has been explored primarily through its anti-inflammatory properties and its role in drug discovery.

Anti-inflammatory Properties

Research indicates that derivatives of bicyclo[1.1.1]pentane exhibit significant anti-inflammatory effects. For instance, compounds derived from this bicyclic structure have shown efficacy in reducing lipopolysaccharide (LPS)-induced NFκB activity in monocytes, resulting in a decrease in pro-inflammatory cytokines such as TNFα and MCP1 .

A study highlighted that a bicyclo[1.1.1]pentane derivative demonstrated an IC50 in the picomolar range, indicating high potency against inflammation .

Data Table: Biological Activity Summary

Activity Type Effect Reference
Anti-inflammatoryInhibition of NFκB activity; reduced cytokines
Cytokine modulationDownregulation of TNFα, MCP1
Synthesis and evaluationModular synthesis of BCP analogues

Case Study 1: Synthesis and Evaluation

A significant study involved the synthesis of various bicyclo[1.1.1]pentane-containing sLXm analogues, which were evaluated for their biological activity against inflammation . The study utilized a modular approach to synthesize these compounds and assessed their effects on LPS-induced inflammatory responses.

Case Study 2: Drug Discovery Applications

The compound has been included in a larger library of bicyclo[1.1.1]pentanes aimed at drug discovery, demonstrating its utility as a building block in medicinal chemistry . The ability to mimic phenyl rings allows for the exploration of new therapeutic candidates that can target various biological pathways.

Research Findings

Recent findings suggest that bicyclo[1.1.1]pentanes can effectively replace traditional aromatic systems in drug design due to their unique structural properties that enhance binding affinity and specificity . The ongoing research into the synthesis and modification of these compounds aims to expand their applications in treating inflammatory diseases and other conditions.

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